![molecular formula C11H9N3O4 B14045151 (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is a complex organic compound characterized by the presence of an azidomethyl group attached to a phenyl ring, along with a hydroxy and oxo functional group on a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azidomethyl Group:
Formation of the Butenoic Acid Backbone: The butenoic acid backbone can be synthesized through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.
Coupling of the Two Fragments: The final step involves coupling the azidomethyl phenyl fragment with the butenoic acid backbone under suitable reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation: Formation of a carbonyl compound from the hydroxy group
Reduction: Formation of an amine from the azide group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-[3-(aminomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with an amine group instead of an azide group.
(E)-4-[3-(methyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with a methyl group instead of an azidomethyl group.
Uniqueness
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of hydroxy, oxo, and azidomethyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+ |
InChI-Schlüssel |
ZIRLWIWYZCQZJW-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


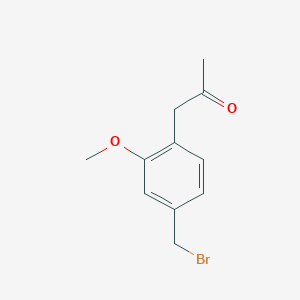
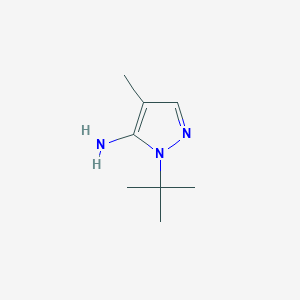
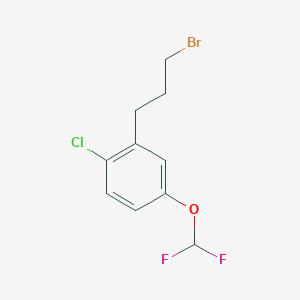
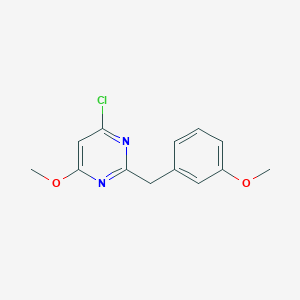
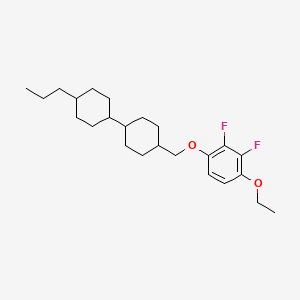

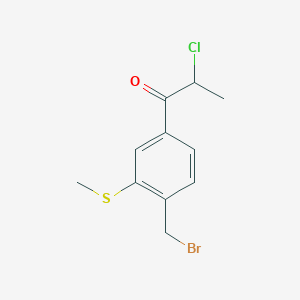
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
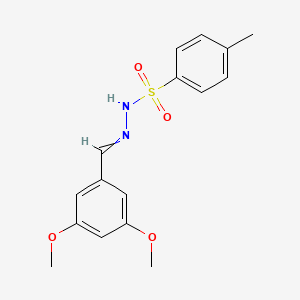
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)
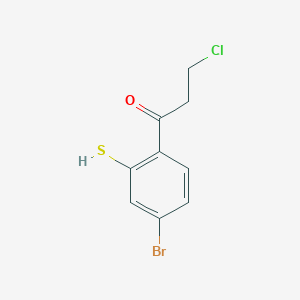
![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)
